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For professionals in molecular biology, drug development, and various scientific fields, the

isolation of high-quality genomic DNA is a foundational step for numerous downstream

applications, including PCR, qPCR, and next-generation sequencing. The

Cetyltrimethylammonium bromide (CTAB) method is a widely utilized technique, especially for

challenging sample types like plants and fungi that are rich in polysaccharides and

polyphenols. This guide provides a comparative analysis of three distinct CTAB-based DNA

extraction protocols: a standard protocol, a modified protocol incorporating polyvinylpyrrolidone

(PVP), and a CTAB-polyethylene glycol (PEG) protocol. This comparison includes quantitative

performance data, detailed experimental methodologies, and workflow visualizations to assist

researchers in selecting the most suitable protocol for their specific research needs.

Comparison of Key Performance Metrics
The success of a DNA extraction protocol is primarily evaluated by the yield and purity of the

isolated DNA. The following table summarizes the performance of the three CTAB-based

protocols. It is important to note that DNA yield can be highly dependent on the sample type

and starting material quantity.
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Protocol DNA Yield
A260/A280
Ratio

A260/A230
Ratio

Key
Advantages

Standard CTAB

Method

14.18 - 144.28

ng/mg biomass

(Fungi)[1]

1.83 - 1.99

(Fungi)[1]

Not consistently

reported

Robust and

reliable for a

variety of

samples.

Modified CTAB

Method (with

PVP)

267.67 ± 20.69

ng/µL (Fungi)[1]

~1.8 - 2.0 (Fungi)

[1]
>1.8 (Plants)

Effective at

removing

polyphenols,

cost-effective,

and safe (can

avoid liquid

nitrogen).[1]

CTAB-PEG

Method

>100 ng/µL

(Fungi)[1][2][3][4]
>1.8 (Fungi)[1][2] >2.0 (Fungi)[1][2]

Highly effective

for samples with

high

polysaccharide

content, yielding

high-integrity

DNA.[1][2][3][4]

Experimental Protocols
Below are the detailed methodologies for the three compared CTAB DNA extraction protocols.

Standard CTAB Protocol
This protocol is a foundational method for isolating DNA from various tissues, particularly

plants.[5][6]

a. Sample Homogenization:

Weigh approximately 100 mg of fresh or frozen tissue.

Freeze the tissue with liquid nitrogen.
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Grind the tissue to a fine powder using a mortar and pestle.[6]

b. Lysis:

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

Add 1 mL of pre-warmed (60-65°C) CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH

8.0, 20 mM EDTA, 1.4 M NaCl).[5]

Vortex thoroughly to mix.

Incubate the mixture at 60-65°C for 30-60 minutes in a water bath, with occasional gentle

inversion.[5]

c. Purification:

After incubation, cool the tube to room temperature.

Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inverting for 5-10

minutes to form an emulsion.[7]

Centrifuge at 12,000 x g for 10-15 minutes at room temperature.[8]

Carefully transfer the upper aqueous phase to a new tube.[7]

d. DNA Precipitation:

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[8]

Mix gently by inversion until a DNA precipitate becomes visible.

Incubate at -20°C for at least 30 minutes.[5]

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[8]

e. Washing:

Decant the supernatant carefully without disturbing the pellet.
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Add 1 mL of ice-cold 70% ethanol to wash the pellet.[5][8]

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Repeat the wash step once.[8]

f. Resuspension:

Air-dry the pellet for 10-15 minutes.

Resuspend the DNA in 50-100 µL of TE Buffer.[8]

Add RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes to remove RNA.[8]

Modified CTAB Protocol (with PVP)
This modified protocol incorporates Polyvinylpyrrolidone (PVP) to effectively remove

polyphenolic compounds, which are common in many plant species.[8]

a. Sample Preparation:

Weigh 100-200 mg of fresh leaf tissue or 50-100 mg of dry tissue.

Freeze the tissue in liquid nitrogen and grind to a fine powder.[8]

b. Lysis:

Transfer the powder to a 2 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) modified CTAB Extraction Buffer (2% CTAB, 100 mM Tris-

HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1-2% PVP, 0.2% β-mercaptoethanol).[5][8]

Vortex vigorously for 30 seconds.

Incubate at 65°C for 60 minutes.[8]

c. Purification:

Cool to room temperature and add an equal volume of chloroform:isoamyl alcohol (24:1).
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Mix gently by inversion for 5-10 minutes.

Centrifuge at 12,000 x g for 15 minutes at room temperature.[8]

Transfer the upper aqueous phase to a new tube.[8]

d. DNA Precipitation:

Add 0.7 volumes of ice-cold isopropanol.[8]

Mix gently and incubate at -20°C for at least 30 minutes.[8]

Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]

e. Washing:

Decant the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.[8]

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Repeat the wash.[8]

f. Resuspension:

Air-dry the pellet and resuspend in 50-100 µL of TE Buffer.[8]

Treat with RNase A (10 mg/mL) at 37°C for 30-60 minutes.[8]

CTAB-PEG Protocol
This protocol is optimized for samples with high polysaccharide content, such as certain fungi

and plants, by incorporating a polyethylene glycol (PEG) precipitation step.[1][2][3][4]

a. Sample Preparation:

Grind fresh or frozen mycelium/tissue to a fine powder in liquid nitrogen.[1][9]

b. Lysis:
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Transfer the powder to a tube with pre-warmed (65°C) CTAB extraction buffer.

Incubate at 65°C for 40-60 minutes.[1][9]

c. Purification:

Perform a chloroform:isoamyl alcohol (24:1) extraction to remove proteins and lipids.[1][9]

Centrifuge and transfer the aqueous phase to a new tube.[9]

d. Selective DNA Precipitation:

To the aqueous phase, add a solution of 20% PEG 8000 and 1.2 M NaCl and mix by

inversion.[9] This step selectively precipitates DNA while leaving most polysaccharides in

solution.[1][2]

Incubate at 4°C overnight or at -20°C for 1-2 hours.[9]

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the DNA.[9]

e. Washing:

Wash the DNA pellet twice with ice-cold 70% ethanol.[1][9]

f. Resuspension:

Air-dry the pellet and dissolve it in TE buffer.[1]

Perform RNase A treatment as described in the previous protocols.

Visualizing the Workflows
The following diagrams illustrate the general workflow of the CTAB-based DNA extraction

protocols and highlight the decision-making process for protocol selection.
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Caption: General workflow of CTAB-based DNA extraction protocols.
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Starting Sample Type High Polysaccharide Content?

High Polyphenol Content?

Standard CTAB ProtocolNo

Modified CTAB (PVP)Yes

No

CTAB-PEG ProtocolYes

Click to download full resolution via product page

Caption: Decision tree for selecting a suitable CTAB protocol.

Conclusion
The choice of the most appropriate CTAB DNA extraction protocol is contingent upon the

specific characteristics of the biological sample and the intended downstream applications. The

standard CTAB protocol serves as a versatile and robust method for a wide range of samples.

For plant tissues rich in polyphenolic compounds, the modified CTAB protocol with the addition

of PVP is highly recommended to improve DNA purity. In cases of samples with high

polysaccharide content, such as many fungal species, the CTAB-PEG method offers a

significant advantage in yielding high-integrity DNA. By carefully considering the comparative

data and detailed protocols presented in this guide, researchers can make an informed

decision to optimize their DNA extraction workflow, ensuring the acquisition of high-quality DNA

for successful molecular analyses.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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